molecular formula C7H4FNOS B176209 6-Fluorobenzo[d]isothiazol-3(2H)-one CAS No. 159803-11-9

6-Fluorobenzo[d]isothiazol-3(2H)-one

Cat. No. B176209
M. Wt: 169.18 g/mol
InChI Key: WLQRIPHXCTXOQC-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d]isothiazol-3(2H)-one is an organic compound that is a derivative of isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered aromatic ring that contains a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond .


Synthesis Analysis

The synthesis of 6-Fluorobenzo[d]isothiazol-3(2H)-one involves a selective [3 + 2] cycloaddition reaction with in situ formed azomethine ylide . Another study demonstrated that these compounds inhibited hDAAO via an allosteric, covalent mechanism .


Molecular Structure Analysis

The molecular structure of 6-Fluorobenzo[d]isothiazol-3(2H)-one is similar to that of isothiazole, with the addition of a fluorine atom . The ring is unsaturated and features an S-N bond .


Chemical Reactions Analysis

6-Fluorobenzo[d]isothiazol-3(2H)-one has been shown to participate in selective [3 + 2] cycloaddition reactions with in situ formed azomethine ylide . It has also been demonstrated to inhibit hDAAO via an allosteric, covalent mechanism .

Scientific Research Applications

1. Antimicrobial and Antifungal Activity

  • Summary of Application : This compound has been used in the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-ben-zothiazol-2-yl)ethyl]-3-substituted phenyl amides, which have shown promising antimicrobial and antifungal activity against a variety of bacterial and fungal strains .
  • Methods of Application : The compound was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and 19F NMR spectra, elemental analyses, and in some cases, single-crystal X-ray diffraction techniques .
  • Results or Outcomes : Some of the synthesized compounds revealed antibacterial and antifungal activity comparable or slightly better to that of chloramphenicol, cefoperazone, and amphotericin B, which are used as medicinal standards .

2. Anticancer and Antiinflammatory Agents

  • Summary of Application : Benzothiazole derivatives, including “6-Fluorobenzo[d]isothiazol-3(2H)-one”, have been explored as potential anticancer and antiinflammatory agents .
  • . The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
  • Results or Outcomes : Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification . The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549, and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

Future Directions

There is significant interest in the therapeutic potential of 6-Fluorobenzo[d]isothiazol-3(2H)-one and its analogues . Their sensitivity to reducing agents and their capacity to bind cysteines covalently would need to be addressed during therapeutic drug development . Another study showed promising antiplatelet activity, suggesting potential for further investigation in the field of cardiovascular research .

properties

IUPAC Name

6-fluoro-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQRIPHXCTXOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333081
Record name 6-Fluoro-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Fluorobenzo[d]isothiazol-3(2H)-one

CAS RN

159803-11-9
Record name 6-Fluoro-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Hui, S Liu, R Cui, B Zhou, C Hu, M Zhang, Q Deng… - bioRxiv, 2020 - biorxiv.org
Background The threat of antimicrobial resistance calls for more efforts in basic science, drug discovery, and clinical development, particularly gram-negative carbapenem-resistant …
Number of citations: 2 www.biorxiv.org
Z Hui, S Liu, R Cui, B Zhou, C Hu, M Zhang… - The Journal of …, 2021 - nature.com
The threat of antimicrobial resistance calls for more efforts in basic science, drug discovery, and clinical development, particularly gram-negative carbapenem-resistant pathogens. We …
Number of citations: 3 www.nature.com
RT Terry-Lorenzo, K Masuda, K Sugao… - Journal of …, 2015 - journals.sagepub.com
Genome-wide association studies have linked polymorphisms in the gene G72 to schizophrenia risk in several human populations. Although controversial, biochemical experiments …
Number of citations: 13 journals.sagepub.com
R Dahl, Y Bravo, V Sharma, M Ichikawa… - Journal of medicinal …, 2011 - ACS Publications
We report the discovery and validation of a series of benzoisothiazolones as potent inhibitors of phosphomannose isomerase (PMI), an enzyme that converts mannose-6-phosphate (…
Number of citations: 47 pubs.acs.org
Z Xiao, N Li, W Yang, Z Huang, X Cao, T Huang… - Chemical Engineering …, 2021 - Elsevier
Multifunctional luminescent materials simultaneously imparted with various emission properties are of great significance. To develop multifunctional luminescent materials, saccharin …
Number of citations: 12 www.sciencedirect.com
EM Bester - 2022 - North-West University (South-Africa)
Number of citations: 0

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